Ethyl 1H-imidazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWYPRNPRNPORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178471 | |
| Record name | Ethyl 4(5)-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23785-21-9 | |
| Record name | Ethyl 4(5)-imidazolecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23785-21-9 | |
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| Record name | Ethyl 4(5)-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | ETHYL 4(5)-IMIDAZOLECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIC7LR0ZON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for Ethyl 1H-imidazole-4-carboxylate
Traditional methods for synthesizing this compound have been refined over time, providing reliable pathways to this important molecule. These routes often involve the construction of the imidazole (B134444) ring followed by or concurrent with the introduction of the ethyl carboxylate group.
Cycloaddition reactions are a cornerstone in the formation of the imidazole core. These reactions involve the joining of molecular fragments to form a cyclic structure. A notable example is the 1,3-dipolar cycloaddition, where a nitrone and a 2H-azirine react in the presence of a trifluoroacetic acid catalyst to form a tetrasubstituted imidazole. organic-chemistry.org Another approach involves a [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines, catalyzed by zinc chloride, which proceeds under mild conditions to yield multisubstituted imidazoles. organic-chemistry.org Furthermore, a bimolecular [2 + 2 + 1] cycloaddition has been achieved using a gold catalyst, where an α-imino gold carbene intermediate reacts with a nitrile. organic-chemistry.org
A significant method for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the cycloaddition of ethyl isocyanoacetate with various imidoyl chlorides. nih.gov This reaction is thought to proceed through the activation of ethyl isocyanoacetate under basic conditions, generating an anion that then attacks the imidoyl chloride. nih.gov
Esterification is a direct and common method for producing this compound from its corresponding carboxylic acid. This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. lookchem.comchemguide.co.uk The process is reversible, and to favor the formation of the ester, the product is often distilled off as it forms. chemguide.co.uk
Functional group interconversion represents another key strategy. For instance, a multi-step synthesis can start from diethyl imidazole-4,5-dicarboxylate. lookchem.com This starting material undergoes hydrolysis, followed by partial decarboxylation and subsequent hydrolysis to yield imidazole-4-carboxylic acid, which is then esterified to the final product. lookchem.com Another synthetic route begins with glycine (B1666218), which is acylated, esterified to acetyl glycine ethyl ester, and then undergoes a series of reactions including condensation and cyclization to form a 2-mercapto-4-imidazole formate (B1220265) ethyl ester intermediate. guidechem.com The final step involves the oxidative removal of the thiol group to yield this compound. guidechem.com
A method for preparing 1H-imidazole-4-carboxylic acid, the precursor to the ethyl ester, involves the cyclization of ethyl acetamidoacetate with potassium thiocyanate (B1210189) to form 2-sulfydryl-4-imidazole ethyl formate. google.com This intermediate is then oxidized to produce this compound, which can be subsequently hydrolyzed to the carboxylic acid. google.comgoogle.com
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like imidazoles in a single step from multiple starting materials. A three-component tandem reaction of a sulfur ylide, nitrosobenzene, and an isonitrile can be controlled to produce either polysubstituted 2-imidazolones or imidazoles. acs.orgacs.org Specifically, when ethyl isocyanoacetate is used as the isocyanide component, the reaction yields ethyl 5-benzoyl-1-phenyl-1H-imidazole-4-carboxylate. acs.org
Another MCR approach involves the reaction of α-nitroepoxides and cyanamide (B42294) with various amines to synthesize functionalized 2-aminoimidazole derivatives under mild conditions. organic-chemistry.org These methods highlight the versatility and efficiency of MCRs in constructing the imidazole framework.
Novel and Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound.
A novel method for the synthesis of 1H-imidazole-4-carboxylic acid, the precursor to this compound, utilizes an inorganic-salt composite catalyst. google.com This process starts with ethyl acetamidoacetate and involves enolization, cyclization, catalytic oxidation desulfurization, and hydrolysis. google.com The composite catalyst, composed of barium sulfate, ferric nitrate, and iron sulfate, is employed in the desulfurization step to convert 2-sulfydryl-4-ethyl imidazolecarboxylate to this compound. google.com This catalytic system is noted for its low cost, environmental friendliness, high selectivity, and the ability to be recycled. google.com
Another efficient synthesis method for 1H-imidazole-4-formic acid involves the use of a titanium dioxide/titanium niobate compound catalyst. lookchem.com In this process, 2-thiol-4-imidazole ethyl formate is oxidized with a hydrogen peroxide solution in the presence of the catalyst to produce 1H-imidazole-4-ethyl formate. lookchem.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govderpharmachemica.com A one-pot, multi-component synthesis of imidazole-4-carboxylates has been developed using microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method allows for the flexible synthesis of functionalized imidazole-4-carboxylates from readily available primary amines and aldehydes. nih.gov The reaction is performed in a sealed vessel and heated under microwave irradiation, significantly reducing reaction times. nih.gov
Microwave irradiation has also been successfully employed in the solvent-free synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297). organic-chemistry.org Furthermore, a microwave-assisted protocol has been described for the synthesis of aryl imidazoles through a one-pot multicomponent reaction involving the condensation of a primary amine with an aldehyde to form a Schiff base, which is then treated with ammonium acetate and benzil (B1666583) on a silica (B1680970) gel solid support. niscpr.res.in These microwave-assisted methods offer considerable advantages in terms of speed, efficiency, and sustainability. nih.gov
Regioselective Synthesis of Substituted Imidazole Carboxylates
The controlled placement of functional groups on the imidazole ring, known as regioselectivity, is a critical aspect of synthesizing substituted imidazole carboxylates. Various strategies have been developed to achieve this, enabling access to a diverse range of imidazole derivatives with specific substitution patterns.
One notable approach involves the reaction of diaminomaleonitrile-based imines containing hydroxyphenyl substituents with various aromatic aldehydes. This method leads to the regiocontrolled synthesis of highly substituted imidazole-4-carboxamides. Computational studies have revealed that the regioselectivity towards the formation of imidazole derivatives is driven by the 2-hydroxyaryl group, which facilitates an intramolecular abstraction and protonation process in the cycloadduct intermediate. nih.gov
Another versatile method for the regioselective synthesis of imidazoles involves a copper-catalyzed three-component reaction of imidamides with carboxylic acids. This approach allows for the regioselective substitution at the N-1, C-2, and C-4 positions of the imidazole ring. rsc.org Furthermore, functionality can be introduced at the C-5 position by including a nitroalkane in the reaction mixture. rsc.org
A microwave-assisted, one-pot synthesis provides a more direct route to imidazole-4-carboxylates through the 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method has proven effective for generating a variety of substituted imidazole-4-carboxylates. For instance, the reaction of the appropriate precursors under microwave irradiation has yielded compounds such as Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate and Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate in good yields. nih.gov
The synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a sequence involving the double aminomethylenation of a glycine derivative. rsc.org This process forms a 2-azabuta-1,3-diene intermediate, which upon addition of an amine nucleophile, undergoes transamination and cyclization to yield the desired substituted imidazole. rsc.org This method is notable for its tolerance to a wide range of steric and electronic variations in the amine component. rsc.org
Additionally, the reaction of allenyl sulfonamides with amines offers a novel pathway to regioselectively construct 4- and 5-functionalized imidazoles, with the substitution pattern being dependent on the substituents on the nitrogen atoms of the reactants. nih.gov
Table 1: Examples of Regioselectively Synthesized Imidazole-4-carboxylates
| Compound Name | Synthetic Method | Yield | Reference |
|---|---|---|---|
| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | Microwave-assisted 1,5-electrocyclization | 78% (Method A), 77% (Method B) | nih.gov |
| Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylate | Microwave-assisted 1,5-electrocyclization | 83% (Method A), 62% (Method B) | nih.gov |
| Ethyl 3-[2-(4-methoxyphenyl)-2-oxo-ethyl]-5-methyl-3H-imidazole-4-carboxylate | Microwave-assisted 1,5-electrocyclization | 75% (Method A), 69% (Method B) | nih.gov |
| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | Microwave-assisted 1,5-electrocyclization | 80% (Method A), 31% (Method B) | nih.gov |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common route begins with the amino acid glycine.
A well-established pathway involves the following key steps:
Synthesis of Acetylglycine: Glycine is first acetylated using acetic anhydride (B1165640) to produce acetylglycine. In a typical procedure, dissolving glycine in water and treating it with acetic anhydride at 20°C yields acetylglycine in high yield (86.8%). guidechem.com
Synthesis of Acetylglycine Ethyl Ester: The resulting acetylglycine is then esterified. This is commonly achieved by refluxing with ethanol in the presence of a strong acidic cation exchange resin, affording acetylglycine ethyl ester with a yield of 83.3%. guidechem.com
Formation of 2-Mercapto-4-imidazolecarboxylate Ethyl Ester: The acetylglycine ethyl ester is then subjected to a Claisen condensation with ethyl formate in the presence of a strong base like sodium hydride. guidechem.com The resulting intermediate is then cyclized with potassium thiocyanate in an acidic medium to form 2-mercapto-4-imidazolecarboxylate ethyl ester. This step has a reported yield of 32.9%. guidechem.com
Desulfurization to this compound: The final step is the oxidative removal of the thiol group. This can be accomplished using an oxidizing agent such as hydrogen peroxide. guidechem.com Another method involves the use of an inorganic salt composite catalyst in a toluene (B28343) solvent. google.com The reaction with 50% hydrogen peroxide at 55°C-60°C gives the final product, this compound, with a yield of 54% after recrystallization. guidechem.com
Table 2: Key Intermediates in the Synthesis of this compound
| Intermediate | Precursor(s) | Reagents | Yield | Reference |
|---|---|---|---|---|
| Acetylglycine | Glycine | Acetic anhydride | 86.8% | guidechem.com |
| Acetylglycine ethyl ester | Acetylglycine | Ethanol, acidic resin | 83.3% | guidechem.com |
| 2-Mercapto-4-imidazolecarboxylate ethyl ester | Acetylglycine ethyl ester, Ethyl formate | Sodium hydride, Potassium thiocyanate, HCl | 32.9% | guidechem.com |
| This compound | 2-Mercapto-4-imidazolecarboxylate ethyl ester | Hydrogen peroxide | 54% | guidechem.com |
This synthetic sequence highlights the transformation of simple starting materials through key chemical intermediates to arrive at the target molecule, this compound.
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring in ethyl 1H-imidazole-4-carboxylate is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing carboxylate group at the 4-position influences the regioselectivity of these reactions.
Nitration of the imidazole ring can occur, leading to the formation of nitro-substituted derivatives. For instance, ethyl 4-nitro-1H-imidazole-5-carboxylate has been synthesized, indicating that electrophilic substitution is a viable pathway for the functionalization of the imidazole core. nist.gov The conditions for such reactions typically involve the use of nitrating agents. The substitution pattern is influenced by the existing substituents on the imidazole ring. acs.orgacs.org
Nucleophilic Reactions Involving the Ester Moiety
The ester group of this compound is a key site for nucleophilic attack, enabling a range of derivatization reactions.
Hydrolysis to Imidazole-4-carboxylic Acid
The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 1H-imidazole-4-carboxylic acid. medchemexpress.com This reaction is typically carried out under basic conditions, for example, by using potassium hydroxide (B78521) solution, followed by acidification to precipitate the carboxylic acid. google.com The resulting 1H-imidazole-4-carboxylic acid is itself a useful intermediate in the synthesis of various compounds. google.comgoogle.com
| Reaction | Reagents | Product | Reference |
| Hydrolysis | 1. Potassium hydroxide solution 2. Sulfuric acid | 1H-imidazole-4-carboxylic acid | google.com |
Amidation and Hydrazide Formation
The ester functionality can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. The formation of hydrazides is achieved by reacting the ethyl ester with hydrazine hydrate, often in a solvent like ethanol (B145695). nih.gov This reaction is a common method for preparing hydrazides of heterocyclic acids. nih.gov Amidation can be accomplished through the direct coupling of the corresponding carboxylate salt with an amine using a coupling agent. acs.org These derivatives are significant in medicinal chemistry, with some carbohydrazide-containing imidazole structures showing inhibitory activity against biological targets. researchgate.net
| Starting Material | Reagent | Product Type | Reference |
| This compound | Hydrazine hydrate | Hydrazide | nih.gov |
| Imidazole-4-carboxylate salt | Amine, HBTU, Hünig's base | Amide | acs.org |
Reduction of the Ester Group
The ester group can be reduced to an alcohol. For instance, a similar imidazole intermediate has been reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. nih.gov This transformation provides access to 4-(hydroxymethyl)imidazole derivatives, which are also important synthetic intermediates.
Alkylation and Acylation of the Imidazole Nitrogen
The imidazole ring contains a secondary amine nitrogen (N-1) that can be readily alkylated or acylated. Alkylation typically occurs at the N-1 or N-3 position, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the imidazole ring. researchgate.net For example, the alkylation of related 1-hydroxyimidazole (B8770565) carboxylates with benzyl (B1604629) halides has been studied, demonstrating the reactivity of the imidazole nitrogen. researchgate.net
Halogenation Reactions on the Imidazole Core
The imidazole ring can undergo halogenation, such as bromination and iodination, to introduce halogen atoms onto the heterocyclic core. These reactions often proceed via an initial N-halogenation followed by a rearrangement to the C-halogenated product. csic.es For example, ethyl 4-bromo-1H-imidazole-2-carboxylate and ethyl 5-bromo-1H-imidazole-4-carboxylate are known compounds, indicating that bromination can occur at various positions on the imidazole ring. bldpharm.commyskinrecipes.com Iodination of the imidazole core can also be achieved, as demonstrated by the preparation of 4-iodo-1H-imidazole. google.com
| Reaction | Product Example | Reference |
| Bromination | Ethyl 4-bromo-1H-imidazole-2-carboxylate | bldpharm.com |
| Bromination | Ethyl 5-bromo-1H-imidazole-4-carboxylate | myskinrecipes.com |
| Iodination | 4-Iodo-1H-imidazole | google.com |
Coordination Chemistry and Metal Complexation
Ethyl 1H-imidazole-4-carboxylate as a Ligand in Transition Metal Complexes
This compound possesses two primary coordination sites: the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. The imidazole ring, a common motif in biological systems such as the amino acid histidine, is known to coordinate to transition metals through its imine nitrogen. wikipedia.org The carboxylate group, on the other hand, can bind to metal ions in a monodentate, bidentate, or bridging fashion. This versatility allows for the formation of a wide array of coordination architectures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. researchgate.net
While extensive research specifically on this compound as a ligand is limited, studies on closely related imidazole-carboxylate derivatives provide significant insight into its coordination behavior. For instance, research on the parent 1H-imidazole-4-carboxylic acid has demonstrated its ability to form complexes with transition metals such as cobalt(II), nickel(II), copper(II), palladium(II), and platinum(IV). researchgate.net The resulting complexes exhibit varying stoichiometries and geometries, highlighting the adaptability of the imidazole-carboxylate scaffold.
Furthermore, studies on ethyl 4-methyl-5-imidazolecarboxylate have shown the formation of coordination compounds with cobalt(II). researchgate.net This suggests that the ethyl ester group does not hinder the coordination capabilities of the imidazole and carboxylate moieties. The presence of the ethyl group may, however, influence the solubility and crystalline nature of the resulting metal complexes. The general ability of this compound to form stable complexes with metal ions has been noted, underscoring its potential in the synthesis of novel metal-organic materials. alfa-chemical.com
Structural Characterization of Metal-Imidazole Carboxylate Complexes
Spectroscopic techniques are instrumental in characterizing these complexes. For example, in the cobalt(II) complexes of ethyl 4-methyl-5-imidazolecarboxylate, spectroscopic analysis has been key to determining the coordination environment of the metal ion. researchgate.net Infrared (IR) spectroscopy can confirm the coordination of the carboxylate group by observing shifts in the characteristic carbonyl stretching frequencies. UV-visible spectroscopy provides information about the electronic transitions within the complex, which is indicative of the metal's coordination geometry.
Table 1: Coordination of Transition Metals with Imidazole-Carboxylate Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Cobalt(II) | Imidazole-carboxylate | Octahedral | researchgate.net |
| Nickel(II) | Imidazole-carboxylate | Octahedral | researchgate.net |
| Copper(II) | Imidazole-carboxylate | Distorted Octahedral | researchgate.net |
| Zinc(II) | Imidazole-carboxylate | Tetrahedral/Octahedral | wikipedia.org |
This table is generated based on data from related imidazole-carboxylate complexes and serves as a predictive model for complexes of this compound.
Catalytic Applications of this compound Metal Complexes
The development of novel catalysts is a significant driver of research in coordination chemistry. Metal complexes of imidazole-containing ligands have shown promise in a variety of catalytic transformations. While direct catalytic applications of this compound metal complexes are not yet widely reported, the catalytic activity of related systems strongly suggests their potential.
A notable area of application is in cross-coupling reactions. Copper-imidazole carboxylate complexes have been identified as efficient catalysts for Ullmann-type coupling reactions, which are fundamental for the formation of carbon-nitrogen and carbon-oxygen bonds. ias.ac.inresearchgate.netmdpi.com These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals. The mechanism often involves the coordination of the reactants to the copper center, facilitating the bond-forming step. organic-chemistry.org
Furthermore, cobalt(II) complexes incorporating imidazole and carboxylate ligands have been investigated for their catalytic activity in oxidation reactions. mdpi.com For example, they have been shown to catalyze the oxidation of styrene. The catalytic efficiency in such systems can be influenced by the nature of the ligand and the coordination environment of the metal ion. The table below outlines some of the catalytic applications observed for metal complexes with ligands similar to this compound.
Table 2: Potential Catalytic Applications of Metal-Imidazole Carboxylate Complexes
| Metal Ion | Reaction Type | Substrate | Reference |
|---|---|---|---|
| Copper(II) | Ullmann C-N Coupling | Aryl halides, Amines | nih.gov |
| Copper(II) | Ullmann C-O Coupling | Aryl halides, Phenols | ias.ac.inmdpi.com |
| Cobalt(II) | Oxidation | Styrene | mdpi.com |
This table highlights catalytic activities of related imidazole-carboxylate complexes, suggesting potential applications for complexes of this compound.
Applications in Advanced Materials Science
Utilization in Polymer Chemistry
The bifunctional nature of Ethyl 1H-imidazole-4-carboxylate makes it a promising candidate as a monomer or a precursor to monomers for various polymerization reactions. The imidazole (B134444) ring itself, particularly the N-H group, can participate in polymerization processes. For instance, imidazole and its derivatives are known to be incorporated into various polymer backbones, imparting unique properties to the resulting materials.
Research into imidazole-containing polymers has shown that the imidazole moiety can enhance thermal stability, and facilitate charge transport, and it can act as a proton conductor. vt.edu While direct polymerization of this compound is not extensively documented, its derivatives are utilized in creating complex polymer structures. For example, related imidazole compounds are used to synthesize poly(N-allyl-tetrasubstituted imidazole)s, which exhibit notable thermal stability and luminescence, suggesting potential applications in heat-resistant and light-emitting materials. researchgate.net
The ethyl carboxylate group can also be chemically modified to introduce polymerizable functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. Alternatively, the ester can be reduced to an alcohol, which can then be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Potential Properties |
| Direct Polymerization | Imidazole N-H | Imidazole-based polymer | High thermal stability, proton conductivity |
| Polycondensation | Carboxylic acid (after hydrolysis) | Polyester, Polyamide | Enhanced mechanical properties, biodegradability |
| Radical Polymerization | Acrylate/Methacrylate (after modification) | Polyacrylate, Polymethacrylate | Tunable glass transition temperature, optical clarity |
Potential in Functional Material Development
The development of functional materials, which possess specific and useful properties, is a key area of materials science. This compound and its parent compound, 1H-imidazole-4-carboxylic acid, are of significant interest in this domain, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). medchemexpress.com
Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. The imidazole and carboxylate groups in this compound (after hydrolysis to the carboxylic acid) can both coordinate to metal ions. researchgate.netmdpi.com This dual functionality allows for the creation of robust frameworks with diverse topologies and properties.
The resulting coordination polymers can exhibit a range of functional properties, including:
Photoluminescence: The incorporation of imidazole-containing ligands can lead to materials that emit light upon excitation, with potential applications in sensors, displays, and lighting. mdpi.com
Porosity: The structure of coordination polymers can be designed to have pores of specific sizes, making them useful for gas storage and separation.
Catalysis: The metal centers and the organic ligands can both act as catalytic sites, making these materials effective catalysts for various chemical reactions. medchemexpress.com
For example, coordination polymers based on the related 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized and shown to have interesting structural and photoluminescent properties. researchgate.net Although research on coordination polymers derived directly from this compound is still developing, the principles established with similar ligands strongly suggest its potential in this area.
Table 2: Potential Functional Materials Derived from this compound
| Material Type | Key Components | Potential Functionality | Example Application |
| Coordination Polymer | Metal ions, 1H-Imidazole-4-carboxylic acid | Photoluminescence | Solid-state lighting |
| Metal-Organic Framework (MOF) | Metal clusters, 1H-Imidazole-4-carboxylic acid | Porosity, Catalysis | Gas separation, Heterogeneous catalysis |
Future Research Directions and Challenges
Development of Sustainable Synthetic Methodologies
A primary challenge in the synthesis of imidazole (B134444) derivatives is the reliance on methods that may involve harsh conditions, expensive catalysts, or environmentally hazardous solvents. asianpubs.org Future research is increasingly focused on "green chemistry" approaches to mitigate these issues.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Research has demonstrated the feasibility of synthesizing 2,4,5-triarylimidazoles under catalyst-free, solvent-free, and microwave-irradiated conditions. researchgate.net This approach significantly reduces waste and energy consumption. researchgate.net
Bio-based Solvents: The use of ethyl lactate, a bio-based and green solvent, has been successfully applied in the Debus-Japp-Radziszewski reaction for imidazole synthesis, offering an alternative to traditional organic solvents like DMSO and DMF. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating reaction times and improving yields in the synthesis of imidazole-4-carboxylates. nih.gov A one-pot, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a rapid and efficient route to diversely functionalized products. nih.gov
Environmentally Benign Reagents: The use of hydrogen peroxide as a clean oxidant for desulfurization steps in imidazole synthesis is a promising sustainable alternative. google.com This method is environmentally friendly as its only byproduct is water. google.com A patented method utilizes a recyclable inorganic-salt composite catalyst (barium sulfate, ferric nitrate, and iron sulfate) for the synthesis of 1H-imidazole-4-carboxylic acid, highlighting an economical and eco-friendly pathway. google.com
| Method | Key Features | Catalyst/Solvent | Advantages |
| Debus-Japp-Radziszewski Reaction | Catalyst-free approach | Ethyl Lactate (bio-based solvent) | Green, avoids hazardous solvents. researchgate.net |
| Microwave-Assisted Synthesis | One-pot 1,5-electrocyclization | None specified | Drastic reduction in reaction times, increased yields. nih.gov |
| Oxidative Desulfurization | Use of a "green" oxidant | Hydrogen Peroxide / Tungsten-based catalysts | Environmentally friendly, water is the only byproduct. google.com |
| Catalytic Synthesis | Use of a recyclable catalyst | Inorganic-salt composite catalyst | Economical, environmentally friendly, high selectivity, catalyst can be recycled. google.com |
Targeted Drug Design and Optimization
The ethyl 1H-imidazole-4-carboxylate scaffold is a valuable starting point for the design of novel therapeutic agents due to the imidazole ring's ability to engage in various biological interactions. guidechem.com It has been identified as a key component in a new class of anti-tuberculosis agents. chemicalbook.comfishersci.se
Future drug design efforts are focused on:
HIV-1 Integrase Inhibition: Derivatives of the imidazole-4-carboxylate core are being designed as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75. nih.gov Research has led to the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides. nih.gov Several of these compounds showed moderate antiviral activity, indicating that they selectively bind to the LEDGF/p75-binding pocket rather than the enzyme's active site. nih.gov
Anticancer Agents: A hybrid pharmacophore approach, combining the imidazole scaffold with a 1,2,3-triazole ring, has yielded potent anticancer compounds. nih.gov These novel imidazole-triazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines, including Caco-2, HCT-116, HeLa, and MCF-7. nih.gov Specifically, derivatives bearing an aromatic carboxylic group showed potency comparable to the standard drug doxorubicin (B1662922) against the Caco-2 cell line. nih.gov
Structure-Activity Relationship (SAR) Studies: A significant challenge is the systematic exploration of how different substituents on the imidazole ring affect biological activity. For instance, in a three-component reaction to form imidazole derivatives, substituents on the aromatic ring were found to significantly impact reaction efficiency, with electron-withdrawing groups leading to higher yields. acs.org Future work will involve synthesizing extensive libraries of derivatives to build robust SAR models, guiding the optimization of lead compounds for enhanced potency and selectivity.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | HIV-1 Integrase-LEDGF/p75 Interaction | Antiviral (HIV) | Compounds identified with moderate antiviral inhibition, selectively binding to the LEDGF/p75 pocket. nih.gov |
| Imidazole-1,2,3-triazole hybrids | Glycogen (B147801) synthase kinase-3β (GSK-3β) | Anticancer | Hybrids with aromatic carboxylic groups showed potent cytotoxicity against multiple cancer cell lines, comparable to doxorubicin. nih.gov |
Exploration of Novel Catalytic Systems
The development of new catalysts is crucial for improving the efficiency, selectivity, and sustainability of synthesizing this compound and its derivatives.
Future research directions include:
Heterogeneous Catalysts: A significant advancement is the use of an inorganic-salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate. google.com This system is not only low-cost and environmentally friendly but also demonstrates high selectivity and can be recycled, making it suitable for industrial applications. google.com
Tungsten-Based Catalysts: In the oxidative desulfurization step of imidazole synthesis, various tungsten-based catalysts like sodium tungstate, tungstic acid, calcium tungstate, and phosphotungstic acid have been effectively paired with hydrogen peroxide. google.com This highlights a promising area for developing highly efficient and selective oxidation systems. google.com
Imidazole-Based Catalysts: Beyond being a synthetic target, the imidazole core itself is being used to create novel catalysts. Researchers have developed PEPPSI-type NHC (N-heterocyclic carbene) Pd(II) metallosurfactants based on 1H-imidazole-4,5-dicarboxylic acid. mdpi.com These complexes, featuring both hydrophilic and lipophilic fragments, act as catalysts in aqueous media and have shown higher activity in model reactions compared to some commercial catalysts. mdpi.com This opens a new frontier where imidazole derivatives serve as ligands for creating sophisticated catalytic systems for green chemistry.
| Catalyst Type | Reaction | Components | Key Advantage |
| Inorganic-Salt Composite | Synthesis of 1H-imidazole-4-carboxylic acid | Barium sulfate, Ferric nitrate, Iron sulfate | Recyclable, low cost, high selectivity. google.com |
| Tungsten-Based Systems | Oxidative desulfurization | Sodium tungstate, Tungstic acid, etc. + H₂O₂ | High yield and selectivity in a green oxidation process. google.com |
| PEPPSI-Type NHC Pd(II) Metallosurfactant | Suzuki-Miyaura, Reduction reactions | 1H-Imidazole-4,5-dicarboxylic acid derived ligand + Palladium | High catalytic activity in aqueous media. mdpi.com |
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry is an indispensable tool for accelerating research and overcoming challenges in the study of this compound. It provides insights that are often difficult to obtain through experimental means alone.
Key applications and future directions include:
Mechanism Elucidation: The synthesis of substituted imidazoles can proceed through complex reaction pathways. For example, a proposed mechanism for the formation of 1,5-diaryl-1H-imidazole-4-carboxylates involves the nucleophilic attack of an ethyl isocyanoacetate anion, tautomerization, and subsequent cyclization. nih.gov Similarly, a divergent synthesis of imidazoles and imidazolones is believed to proceed via a nitrone intermediate, with the reaction pathway depending on the isocyanide substituent. acs.org Advanced computational modeling, using techniques like Density Functional Theory (DFT), can be employed to map the potential energy surfaces of these reactions, validate proposed intermediates, and calculate activation barriers, thereby elucidating the precise reaction mechanisms.
In Silico Drug Design: Computational tools are central to modern drug discovery. In the development of imidazole-triazole anticancer agents, in-silico molecular docking was used to study the binding interactions between the synthesized compounds and the active site of the glycogen synthase kinase-3β (GSK-3β) receptor. nih.gov The strong binding interactions predicted for the most potent compound were in agreement with the experimental cytotoxic results. nih.gov
ADMET Profiling: A significant challenge in drug development is ensuring favorable pharmacokinetic properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles were assessed for novel imidazole-triazole derivatives to predict their drug-likeness. nih.gov Future research will rely heavily on these predictive models to prioritize candidates for synthesis, reducing the time and cost associated with preclinical development.
Q & A
Q. What are the standard synthetic routes for Ethyl 1H-imidazole-4-carboxylate, and what key reagents/conditions are required?
this compound is typically synthesized via cyclization reactions. A common method involves reacting hydroxylamine derivatives with ethyl propiolate under reflux conditions in methanol, followed by thermal cyclization in phenyl ether at 200°C. For example, ethyl 2-(3-fluorophenyl)-1H-imidazole-4-carboxylate was synthesized by refluxing 3-fluoro-N′-hydroxybenzimidamide and ethyl propiolate, followed by purification via silica gel chromatography . Another approach employs Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) to couple imidazole derivatives with aromatic alcohols, though yields may vary .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?
- 1H NMR : Imidazole protons typically appear as singlets or doublets in the δ 7.0–8.5 ppm range. Substituents like ester groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and aromatic protons (δ 6.5–8.0 ppm) provide structural confirmation.
- IR : Ester carbonyl stretches appear at ~1700 cm⁻¹, while N-H stretches (imidazole) are observed near 3200 cm⁻¹ .
- Example : Ethyl 1-(3,4,5-trimethoxybenzyl)-1H-imidazole-4-carboxylate showed distinct 1H NMR signals for trimethoxybenzyl (δ 3.6–5.4 ppm) and ester groups .
Q. What are the recommended storage conditions to maintain the stability of this compound?
The compound should be stored in airtight containers at room temperature, protected from light and moisture. Purity (≥97%) is critical for reproducibility; degradation can occur under prolonged exposure to humidity or acidic/basic conditions .
Advanced Research Questions
Q. How can low yields in coupling reactions involving this compound be addressed?
Low yields (e.g., 10% in Mitsunobu reactions ) often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Using Pd-based catalysts for cross-coupling reactions.
- Solvent/Base Screening : Testing polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (e.g., KOtBu).
- Alternative Coupling Methods : Transitioning to Sonogashira or Suzuki-Miyaura couplings for aryl-alkyl linkages .
Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui functions, HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, conceptual DFT can model interactions at the imidazole ring’s N3 position .
- Molecular Docking : Used to predict binding affinities for drug design, as seen in studies of imidazole derivatives targeting EGFR kinase .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement provides precise bond lengths and angles. For instance, crystallographic analysis of Ethyl 4-[3-(1H-imidazol-1-yl)carboxamido]phenylcarboxylate confirmed planar imidazole geometry and hydrogen-bonding networks (C–H···O/N interactions) . Graph-set analysis (e.g., Etter’s rules) further classifies hydrogen-bonding motifs .
Q. What strategies optimize hydrolysis of the ester group to synthesize 1H-imidazole-4-carboxylic acid?
Hydrolysis is achieved under basic conditions (NaOH/EtOH/H2O, reflux) or acidic conditions (HCl, reflux). For example, Ethyl 2-(3-fluorophenyl)-1H-imidazole-4-carboxylate was hydrolyzed to its carboxylic acid derivative using NaOH, yielding 74% after acidification and recrystallization . Monitoring via TLC ensures reaction completion.
Methodological Considerations
Q. How can researchers address discrepancies in reported biological activity data for imidazole derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Recommendations:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Dose-Response Studies : Establish EC50/IC50 curves across multiple replicates.
- ADMET Profiling : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) to contextualize in vitro results .
Q. What advanced purification techniques are effective for isolating this compound derivatives?
- Flash Chromatography : Gradient elution (hexane/ethyl acetate) resolves polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Preparative HPLC : Ideal for separating stereoisomers or closely related analogs .
Tables for Key Data
Q. Table 1: Synthetic Yields and Conditions for Selected Derivatives
Q. Table 2: Spectroscopic Data for Common Derivatives
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Imidazole ring | 7.2–8.5 (m, H2/H5) | 3100–3200 (N-H) |
| Ester (COOEt) | 1.3 (t, CH3), 4.2 (q, CH2) | 1705–1715 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
